rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride, trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride, trans is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, including a cyclopropyl group and a piperidin-2-one core, which contribute to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride, trans typically involves multicomponent reactions (MCRs) catalyzed by transition metals. These reactions incorporate multiple functional groups to form the desired product in a single step. Common catalysts include group 4–8 transition metals, which offer advantages in terms of cost and earth abundance .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemoenzymatic processes. These methods often utilize lipase-catalyzed resolutions to achieve high enantiomeric excess and yield . The process conditions are optimized to ensure efficient conversion and separation of the desired enantiomers.
Analyse Chemischer Reaktionen
Types of Reactions
rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride, trans undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions leading to functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like alkyl halides and amines are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various functionalized piperidin-2-one derivatives, which can be further utilized in synthetic and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride, trans has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride, trans involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction dynamics are essential to fully understand its mechanism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rac-(5R,6S)-5-amino-6-tert-butylpiperidin-2-one, trans
- rac-(5R,6S)-5-amino-6-methylpiperidin-2-one, trans
Uniqueness
rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride, trans stands out due to its cyclopropyl group, which imparts unique steric and electronic properties.
Eigenschaften
CAS-Nummer |
2138233-23-3 |
---|---|
Molekularformel |
C8H15ClN2O |
Molekulargewicht |
190.67 g/mol |
IUPAC-Name |
(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one;hydrochloride |
InChI |
InChI=1S/C8H14N2O.ClH/c9-6-3-4-7(11)10-8(6)5-1-2-5;/h5-6,8H,1-4,9H2,(H,10,11);1H/t6-,8+;/m1./s1 |
InChI-Schlüssel |
UOQSLUJJTIYXBZ-HNJRQZNRSA-N |
Isomerische SMILES |
C1CC(=O)N[C@H]([C@@H]1N)C2CC2.Cl |
Kanonische SMILES |
C1CC1C2C(CCC(=O)N2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.